molecular formula C10H12O2 B140012 Methyl 3-phenylpropionate CAS No. 103-25-3

Methyl 3-phenylpropionate

Cat. No. B140012
CAS RN: 103-25-3
M. Wt: 164.2 g/mol
InChI Key: RPUSRLKKXPQSGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 3-phenylpropionate is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is prepared by the reduction of methyl cinnamate in methanol solution with hydrogen and Ni under pressure .


Molecular Structure Analysis

The molecular structure of Methyl 3-phenylpropionate is represented by the linear formula C6H5CH2CH2CO2CH3 . Its molecular weight is 164.20 .


Physical And Chemical Properties Analysis

Methyl 3-phenylpropionate is a liquid at 20°C . It has a refractive index of 1.502 (lit.) and a density of 1.043 g/mL at 25°C (lit.) . Its boiling point is 91-92 °C/4 mmHg (lit.) .

Scientific Research Applications

  • Catalytic Processes : Lu et al. (2000) developed a Sharpless catalytic asymmetric dihydroxylation process for preparing methyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate. This reaction was found to be exothermic and completed in 2-3 hours, maintaining both optical purity and yield (Lu, Xu, & Yang, 2000).

  • Biocatalysis : Li et al. (2013) used biocatalysis for asymmetric synthesis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate. They employed Methylobacterium oryzae for this purpose, demonstrating its effectiveness in producing high enantioselectivity (Li, Wang, Huang, Zou, & Zheng, 2013).

  • Catalyst Development : Molleti et al. (2017) reported on the use of potassium-promoted lanthanum-magnesium oxide as a novel catalyst for the mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, a step in the synthesis of certain pharmaceuticals (Molleti & Yadav, 2017).

  • Crystal Structure Analysis : The crystal structure and electronic properties of derivatives of phenylpropionic acid, including methyl substitutions, were studied by Das et al. (2011). They used X-ray powder diffraction data and DFT calculations to understand the structures (Das, Chattopadhyay, Mukherjee, & Mukherjee, 2011).

  • Asymmetric Synthesis : Davies et al. (2004) demonstrated a diastereoselective conjugate reduction for the asymmetric synthesis of methyl (2S,3R)-N-acetyl-2-amino-2,3-dideuterio-3-phenylpropionate, using SmI2 and D2O (Davies, Rodríguez‐Solla, Tamayo, Garner, & Smith, 2004).

  • Metabolomic Analysis : Toyama et al. (2015) conducted a metabolomic analysis to identify substances released from HEK293 cells treated with methylmercury, finding that levels of 3-phenylpropionic acid were increased (Toyama, Hwang, & Naganuma, 2015).

  • Pharmaceutical Synthesis : Cai et al. (2006) prepared methyl 2-methoxycarbonyl-3-phenylpropionate derivatives and evaluated their potential as angiotensin-converting enzyme inhibitors, finding some to be more potent than the control drug Captopril (Cai, Xie, & Guo, 2006).

Safety And Hazards

Methyl 3-phenylpropionate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental release, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUSRLKKXPQSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O2
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DSSTOX Substance ID

DTXSID2059271
Record name Benzenepropanoic acid, methyl ester
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Molecular Weight

164.20 g/mol
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Physical Description

Liquid, Colourless liquid, powerful, fruity-winey floral sweet odour
Record name Methyl 3-phenylpropanoate
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Record name Methyl 3-phenylpropionate
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Boiling Point

91.00 to 92.00 °C. @ 4.00 mm Hg
Record name Methyl 3-phenylpropanoate
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Solubility

insoluble in water, miscible (in ethanol)
Record name Methyl 3-phenylpropionate
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Density

1.037-1.045
Record name Methyl 3-phenylpropionate
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Product Name

Methyl 3-phenylpropionate

CAS RN

103-25-3
Record name Methyl 3-phenylpropionate
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Record name Methyl 3-phenylpropanoate
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Synthesis routes and methods I

Procedure details

To a solution of dimethylsulfone (42 g, 0.45 mole) in dimethylsulfoxide (225 ml), 60% sodium hydride (17.9 g, 0.45 mole) was added in a small portion at 18°-20° C., stirring was continued at 65°-70° C. for 30 minutes, and then diluted with tetrahydrofuran (225 ml). Then to this mixture, a solution of methyl 3-phenylpropionate (36.6 g, 0.22 mole) obtained in above (1) in tetrahydrofuran (110 ml) was added dropwise at 33°-41° C. and reacted with stirring for 1 hour. After cooling, the reaction mixture was poured into diluted hydrochloric acid, and extracted 5 times with chloroform (100 ml). The organic layer was washed thrice with H2O (200 ml), saturated aqueous sodium bicarbonate (200 ml), then H2O (200 ml), dried over anhydrous MgSO4 and evaporated. The crude solid (60.8 g) was recrystallized from ethyl acetate to afford 24.7 g of 1-methylsulfonyl-4phenylbutan-2-one as white needles having a melting point of 97.6°-98.4° C.
Name
( 1 )
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225 mL
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225 mL
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Synthesis routes and methods II

Procedure details

A solution of 3-phenylpropionic acid (50 g, 0.33 mole) and conc. sulfuric acid (5 g) in methanol (220 ml) was refluxed for 1 hour with stirring, concentrated and poured into cold H2O. The mixture was extracted thrice with methylene chloride (75 ml), the organic layer was washed thrice with H2O (125 ml), dried over anhydrous MgSO4 and evaporated. The residual crude oil (54 g) was distilled under reduced pressure to give 51.5 g of methyl 3-phenylpropionate as a colorless oil having a boiling point of 94°-95° C./5 mmHg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
5 g
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220 mL
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Synthesis routes and methods III

Procedure details

Hydrocinnamic acid (10.0 g, 66.6 mmol, 1 eq.) was dissolved in methanol (90 ml), conc. H2SO4 (1 ml) added dropwise with stirring and the reaction mixture was stirred under reflux for 5 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was dissolved in water (100 ml) and extracted with EtOAc (3×50 ml). The combined organic phases were washed with 10% NaHCO3 aq. (2×50 ml), brine (50 ml) before being dried (MgSO4), filtered and concentrated to give the title compound 82 (10.8 g, 99%) as a clear, colourless oil. Analytical data consistent with the literature (Black, P. J. et al., Eur. J. Org. Chem. 4367-4378 (2006)).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
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Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

A mixture of 3-phenylpropionic acid (118.2 g, 788 mmol) sulfuric acid (5.9 g), and 100 mL of methanol was heated to reflux overnight. TLC analysis indicated the absence of starting material and the reaction was concentrated in vacuo. The residue was dissolved in 200 mL of ethyl ether, washed with sodium bicarbonate (100 mL), dried over magnesium sulfate, filtered and concentrated to give 124.4 g (96.3%) of the ester as a tan oil.
Quantity
118.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Yield
96.3%

Synthesis routes and methods V

Procedure details

To an ice-cooled and stirred solution of 3-phenylpropionic acid (8.0 g, 0.053 mol) in 30 ml of ether was slowly added an excess solution of diazomethane in ether. After concentration of ether, the residue was distilled under reduced pressure to give a colorless transparent oil of methyl 3-phenylpropionate (7.25 g, 0.044 mol, yield 83.1%, b.p. 106°-108° C./10 mmHg), which was assigned the structure by the following data:
[Compound]
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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